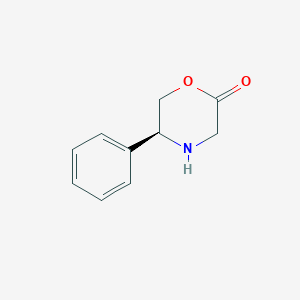
(S)-5-Phenylmorpholin-2-one
描述
(S)-5-Phenylmorpholin-2-one is a chiral compound belonging to the morpholine family It features a morpholine ring substituted with a phenyl group at the 5-position and a carbonyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Phenylmorpholin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate chiral precursor, often derived from amino acids or other chiral building blocks.
Cyclization: The chiral precursor undergoes cyclization to form the morpholine ring. This step may involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate ring closure.
Phenyl Substitution: The phenyl group is introduced at the 5-position through a substitution reaction. This can be achieved using phenyl halides (e.g., bromobenzene) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: The final step involves the oxidation of the morpholine ring to introduce the carbonyl group at the 2-position. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistency and scalability.
化学反应分析
Types of Reactions: (S)-5-Phenylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions. Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3), bromine (Br2), sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Introduction of additional carbonyl or hydroxyl groups.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of nitro, halogenated, or other substituted phenyl derivatives.
科学研究应用
(S)-5-Phenylmorpholin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its chiral nature makes it useful in asymmetric synthesis and chiral resolution studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent for various diseases. Its structural features make it a candidate for drug design and development.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (S)-5-Phenylmorpholin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
(S)-5-Phenylmorpholin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Morpholine, 5-Phenylmorpholine, 2-Oxomorpholine.
Comparison: Unlike morpholine, this compound has a chiral center and a phenyl group, which impart unique chemical and biological properties. Compared to 5-Phenylmorpholine, the presence of the carbonyl group at the 2-position adds to its reactivity and potential applications. 2-Oxomorpholine lacks the phenyl group, making this compound more versatile in synthetic and biological contexts.
属性
IUPAC Name |
(5S)-5-phenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFJFAHHKICH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454208 | |
| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144896-92-4 | |
| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (S)-5-Phenylmorpholin-2-one in organic synthesis?
A: this compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the diastereoselective synthesis of α-amino acids. [, , ] It achieves this by forming chiral iminium ions with aldehydes, which then undergo stereoselective reactions with various nucleophiles.
Q2: Can you give an example of a specific reaction where the stereochemical influence of this compound is demonstrated?
A: One well-documented example is the boronic acid Mannich reaction. When this compound reacts with an aldehyde, it forms a chiral iminium ion. Subsequent addition of 2-furylboronic acid to this iminium species occurs diastereoselectively, favoring one stereoisomer of the product. [] This stereochemical outcome is confirmed by X-ray crystallography of a derivative. []
Q3: Besides the boronic acid Mannich reaction, are there other reactions where this compound is employed for asymmetric induction?
A: Yes, this compound has also proven effective in diastereoselective Strecker reactions. [] The iminium ion, formed between this compound and an aldehyde, reacts with copper(I) cyanide and hydrochloric acid to yield enantioenriched α-aminonitrile derivatives. These intermediates can be subsequently hydrolyzed to obtain D-α-amino acids. []
Q4: What are the advantages of using this compound as a chiral auxiliary in the synthesis of α-amino acids?
A: The main advantages lie in its ability to induce high levels of diastereoselectivity in key reactions like the Mannich reaction and the Strecker reaction. [, , ] This control over stereochemistry is crucial for synthesizing enantiomerically pure α-amino acids, which are essential building blocks for pharmaceuticals and other bioactive molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


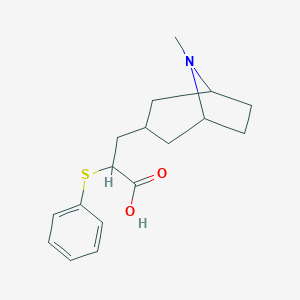
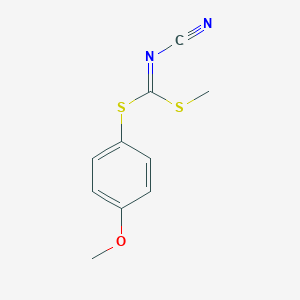
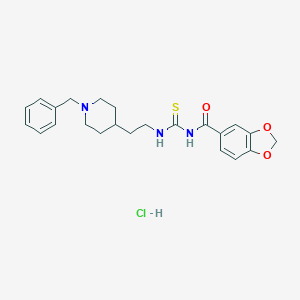

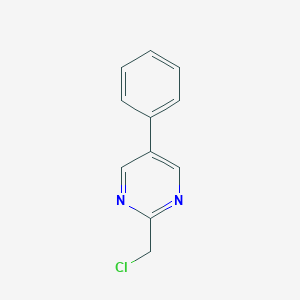

![[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate](/img/structure/B131867.png)

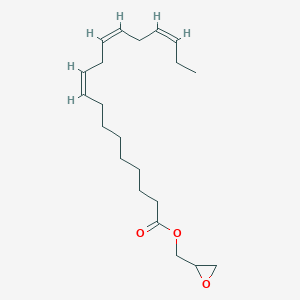

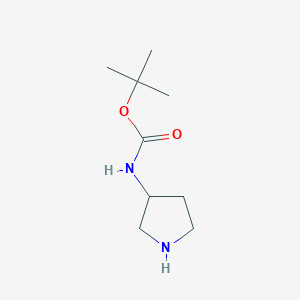
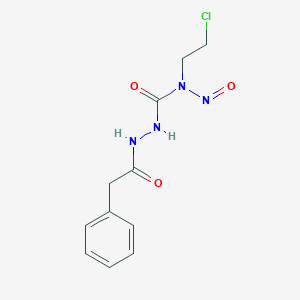

![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
